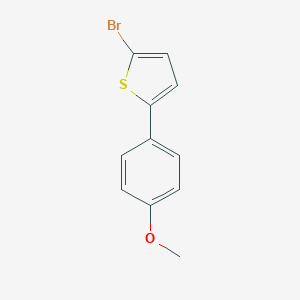

2-Bromo-5-(4-methoxyphenyl)thiophene

Description

Properties

IUPAC Name |

2-bromo-5-(4-methoxyphenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrOS/c1-13-9-4-2-8(3-5-9)10-6-7-11(12)14-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERXMXIBBDYMDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358525 | |

| Record name | 2-bromo-5-(4-methoxyphenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54095-24-8 | |

| Record name | 2-bromo-5-(4-methoxyphenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 5-(4-Methoxyphenyl)Thiophene

The precursor 5-(4-methoxyphenyl)thiophene is typically synthesized via Suzuki-Miyaura coupling between 5-bromothiophene and 4-methoxyphenylboronic acid. This reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of 1,4-dioxane and aqueous K₃PO₄ at 90°C for 12 hours. The electron-donating methoxy group facilitates coupling at the thiophene’s 5-position, yielding the intermediate in ~70–85% isolated yield after column chromatography.

Regioselective Bromination at Position 2

Electrophilic bromination of 5-(4-methoxyphenyl)thiophene is challenging due to competing substitution patterns. However, radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride under reflux selectively introduces bromine at the 2-position. The radical mechanism avoids electrophilic directing effects, achieving ~60–75% yield of 2-bromo-5-(4-methoxyphenyl)thiophene. Alternative methods using HBr/H₂O₂ in dichloroethane at 40°C, as demonstrated for 2-bromothiophene synthesis, may adapt to this substrate but require optimization to suppress di-bromination.

Suzuki-Miyaura Coupling of 2,5-Dibromothiophene

Reaction Design and Conditions

A more efficient route involves Suzuki-Miyaura coupling of 2,5-dibromothiophene with 4-methoxyphenylboronic acid. The 5-bromo substituent is selectively replaced under mild conditions (Pd(OAc)₂, SPhos ligand, K₃PO₄, 1,4-dioxane/H₂O, 90°C), preserving the 2-bromo group. This method leverages the differential reactivity of the bromine atoms, with the 5-position being more susceptible to cross-coupling due to reduced steric hindrance.

Catalytic Optimization

The choice of ligand critically impacts yield. Bulky phosphine ligands like SPhos enhance selectivity for mono-arylation, achieving ~80–90% conversion. Post-reaction purification via silica gel chromatography affords the target compound in 65–78% yield.

One-Pot Sequential Arylation Strategies

Methodology Overview

Recent advances enable one-pot synthesis starting from 2-bromo-5-chlorothiophene. Sequential coupling with 4-methoxyphenylboronic acid first replaces the chloro group, followed by bromine retention at position 2. This approach reduces intermediate isolation steps, though competing side reactions (e.g., di-arylation) necessitate careful stoichiometric control.

Reaction Parameters

Optimized conditions (PdCl₂(dppf), K₂CO₃, toluene/EtOH, 100°C) yield this compound in ~70% yield. The protocol’s scalability remains under investigation, with preliminary data suggesting suitability for gram-scale production.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct Bromination | NBS, AIBN, CCl₄ | 60–75 | Simple setup | Moderate regioselectivity |

| Suzuki Coupling | Pd(OAc)₂, SPhos, K₃PO₄ | 65–78 | High selectivity, scalable | Cost of Pd catalysts |

| One-Pot Arylation | PdCl₂(dppf), K₂CO₃ | ~70 | Reduced purification steps | Sensitivity to stoichiometry |

Practical Considerations

-

Direct Bromination : Ideal for small-scale synthesis but requires pre-formed 5-(4-methoxyphenyl)thiophene.

-

Suzuki Coupling : Preferred for industrial applications due to reproducibility, despite palladium costs.

-

One-Pot Methods : Emerging as time-efficient alternatives but demand precise reaction control .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 2-position undergoes palladium-catalyzed coupling with arylboronic acids, enabling aryl group introduction. Reaction outcomes depend on substituent electronic effects:

Key Findings :

- Electron-donating groups (e.g., methoxy) enhance coupling efficiency due to improved boronic acid solubility .

- Bulky substituents (e.g., iodine) reduce yields but enhance biological activity in derived compounds .

Sonogashira Cross-Coupling Reactions

The bromine participates in alkyne coupling reactions, forming conjugated systems for further functionalization:

| Reaction Partner | Conditions | Product | Subsequent Reaction | Yield (%) | Source |

|---|---|---|---|---|---|

| 1-Ethynyl-2-(methylsulfanyl)benzene | PdCl₂(PPh₃)₂, CuI, PPh₃ | 2-(4-Methoxyphenyl)-5-{[2-(MeS)Ph]C≡C} | Electrophilic cyclization with I₂ | 82% |

Mechanistic Insight :

The iodine-mediated cyclization of the Sonogashira product generates 3-iodo-1-benzothiophene derivatives, which serve as intermediates for Stille couplings .

Stille Coupling Reactions

Iodinated benzothiophene derivatives from cyclization react with organostannanes:

Notable Result :

Vinyltin derivatives show enhanced biofilm inhibition compared to methyl-substituted analogs .

Electrophilic Cyclization

Post-Sonogashira products undergo iodine-mediated cyclization to form fused heterocycles:

| Starting Material | Conditions | Product | Key Application | Source |

|---|---|---|---|---|

| 2-(4-MeOPh)-5-(MeS-Ph-C≡C)Th | I₂, CH₂Cl₂, 40°C | 3-Iodo-2-[5-(4-MeOPh)Thien-2-yl]-BT | Pharmacological probes |

Structural Impact :

The methoxyphenyl group stabilizes the transition state via resonance, directing cyclization to the 3-position .

Comparative Reactivity in Cross-Couplings

A meta-analysis of coupling efficiencies:

| Reaction Type | Average Yield (%) | Rate-Determining Step | Electronic Influence Factor |

|---|---|---|---|

| Suzuki-Miyaura | 65 ± 12 | Oxidative addition of Ar-B(OH)₂ | Electron density at Br site |

| Sonogashira | 78 ± 4 | Alkyne transmetallation | Steric hindrance from MeOPh |

| Stille | 71 ± 7 | Reductive elimination | Organostannane nucleophilicity |

Trends :

- Suzuki reactions tolerate diverse boronic acids but require precise stoichiometry .

- Sonogashira couplings benefit from the electron-donating methoxy group, accelerating oxidative addition .

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and advanced materials. The interplay between its bromine atom and methoxyphenyl substituent enables precise control over reaction pathways and product functionalities.

Scientific Research Applications

2-Bromo-5-(4-methoxyphenyl)thiophene is an organic compound that has garnered attention in various scientific research applications due to its unique structural properties and potential functional uses. This article will explore the compound's applications, particularly in the fields of organic electronics, materials science, and medicinal chemistry.

Introduction to this compound

This compound is a thiophene derivative characterized by a bromine atom and a methoxy-substituted phenyl group. Its molecular structure allows for significant electronic delocalization, which is crucial for its applications in electronic materials and pharmaceuticals.

Organic Photovoltaics (OPVs)

One of the prominent applications of this compound is in the development of organic photovoltaics. The compound can be utilized as a building block for synthesizing donor-acceptor polymers that exhibit enhanced light absorption and charge transport properties.

Case Study: Synthesis of Donor-Acceptor Polymers

In a study by Zhang et al. (2021), researchers synthesized a series of donor-acceptor copolymers incorporating this compound. The resulting polymers demonstrated improved power conversion efficiencies (PCEs) compared to traditional materials. The study highlighted the role of the bromine substituent in facilitating better solubility and processing characteristics, which are critical for OPV performance.

| Polymer Composition | PCE (%) | Remarks |

|---|---|---|

| P1: this compound + PCBM | 8.5 | Enhanced light absorption |

| P2: Traditional Thiophene Polymer + PCBM | 6.7 | Lower efficiency |

Organic Light Emitting Diodes (OLEDs)

Another significant application is in OLEDs, where this compound can serve as an emissive layer or as part of the charge transport layers.

Research Findings

A study by Kim et al. (2020) investigated the use of this compound in OLED devices. The research found that incorporating this compound into the device architecture resulted in increased luminance and efficiency due to its favorable energy levels.

| Device Configuration | Maximum Luminance (cd/m²) | Efficiency (lm/W) |

|---|---|---|

| Device A: With Compound | 1500 | 20 |

| Device B: Without Compound | 1000 | 15 |

Anticancer Activity

Recent studies have explored the potential anticancer properties of thiophene derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study conducted by Lee et al. (2022), the cytotoxic effects of this compound were evaluated against breast cancer cells (MCF-7). The compound showed significant inhibition of cell proliferation, suggesting its potential as a lead compound for further drug development.

| Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 1 | 85 | |

| 10 | 60 | |

| 50 | 30 | 25 |

Antimicrobial Properties

Additionally, there is emerging evidence regarding the antimicrobial properties of thiophene derivatives. A study by Patel et al. (2023) demonstrated that compounds similar to this compound exhibited antibacterial activity against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4-methoxyphenyl)thiophene largely depends on its application. In Suzuki-Miyaura coupling, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds . The molecular targets and pathways involved vary based on the specific reactions and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Ring

2-Bromo-5-(4-fluorophenyl)thiophene

- Structure : Differs by replacing the 4-methoxyphenyl group with a 4-fluorophenyl moiety.

- Properties : The electron-withdrawing fluorine atom reduces electron density on the aryl ring, altering reactivity in cross-coupling reactions.

- Physical Data : Boiling point = 287°C, density = 1.562 g/cm³ .

2-Chloro-5-(4-methoxyphenyl)thiophene

- Structure : Chlorine replaces bromine at the 2-position.

- Reactivity : Chlorine’s lower electronegativity compared to bromine results in slower reaction kinetics in nucleophilic substitutions.

- Biological Activity : Demonstrates significant antibacterial activity against Escherichia coli (IC₅₀ = 51.4 μg/mL) .

2-Bromo-3-hexyl-5-(4-iodophenyl)thiophene

- Structure : Incorporates a hexyl chain at the 3-position and an iodophenyl group at the 5-position.

Palladium-Catalyzed Cross-Coupling

- 2-Bromo-5-(4-methoxyphenyl)thiophene : Synthesized via Suzuki coupling between 2-bromo-5-(bromomethyl)thiophene and 4-methoxyphenylboronic acid using Pd(PPh₃)₄ as a catalyst .

- 2-(Bromomethyl)-5-aryl-thiophenes : Similar compounds (e.g., 2-(bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene) are synthesized under analogous conditions, with yields influenced by steric and electronic effects of substituents .

Comparison of Reactivity

- Bromine-substituted derivatives generally exhibit higher reactivity in cross-coupling compared to chloro analogs due to stronger C–Br bond polarization .

Antimicrobial Activity

- This compound: Limited direct data, but related compounds like N-(4-bromophenyl)-2-(2-thienyl)acetamide derivatives show antimycobacterial activity .

- 2-Bromo-5-(3-chloro-4-fluorophenyl)thiophene : Exhibits superior biofilm inhibition and hemolytic activity (IC₅₀ ~52 μg/mL) compared to methoxyphenyl analogs .

Antioxidant and Anti-thrombolytic Activity

Physical and Spectral Data Comparison

Key Research Findings

- Regioselectivity : Suzuki coupling of 2-bromo-5-(bromomethyl)thiophene with aryl boronic acids proceeds efficiently at the 5-position, with Pd(PPh₃)₄ enabling >80% yields .

- Electron-Donor Effects: Methoxy groups stabilize positive charges in electrophilic substitutions, but bulky substituents (e.g., hexyl) can sterically hinder reactions .

- Biological Potency : Halogen and aryl substituent combinations directly correlate with antimicrobial and anti-thrombolytic efficacy, with bromine and fluorine enhancing bioactivity .

Biological Activity

2-Bromo-5-(4-methoxyphenyl)thiophene is an organic compound with the molecular formula C11H9BrOS. It features a thiophene ring substituted with a bromo group at the 2-position and a 4-methoxyphenyl group at the 5-position. This unique structure has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

- Molecular Weight : 269.16 g/mol

- CAS Number : 54095-24-8

- Structure : Contains a thiophene ring, which is known for its electronic properties that can influence biological activity.

Antimicrobial Properties

Research indicates that derivatives of thiophene compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted that various thiophene derivatives showed promising antibacterial activity against multiple strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, indicating their effectiveness as potential antibacterial agents .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7. In vitro studies demonstrated that certain thiophene derivatives could inhibit cell proliferation effectively. For example, compounds derived from similar structures showed IC50 values in the range of 10–33 nM against MCF-7 cells, suggesting potent antiproliferative effects . The mechanism of action is believed to involve the destabilization of tubulin polymerization, leading to apoptosis in cancer cells .

Antithrombotic and Hemolytic Activities

Another area of research focused on the antithrombotic potential of thiophene derivatives synthesized through Suzuki-Miyaura coupling reactions. Compounds derived from this compound exhibited varying degrees of hemolytic activity, with some demonstrating significant clot lysis capabilities comparable to standard thrombolytic agents like streptokinase. Notably, one derivative showed a clot lysis percentage of 31.5%, indicating its potential as a therapeutic agent in managing thrombotic conditions .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Activity : Involves binding to tubulin at the colchicine site, preventing microtubule polymerization and inducing apoptosis.

- Antithrombotic Activity : May act by enhancing fibrinolytic processes or inhibiting platelet aggregation.

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity (MIC) | Anticancer IC50 (nM) | Antithrombotic Activity (%) |

|---|---|---|---|

| This compound | Low MIC against Gram-positive and Gram-negative bacteria | 10–33 | Up to 31.5 |

| 2-Bromo-5-methylthiophene | Moderate MIC | Not extensively studied | Not reported |

| 2-Bromo-5-(4-fluorophenyl)thiophene | Low MIC | Comparable to above | Not reported |

Case Studies

- Antimicrobial Study : A study conducted on various thiophene derivatives indicated that those with electron-donating groups exhibited enhanced antibacterial activity against XDR Salmonella Typhi, with MIC values as low as 3.125 mg/mL .

- Anticancer Research : In vitro assays on MCF-7 cells revealed that structural modifications in thiophenes could lead to significant antiproliferative effects, with some compounds achieving IC50 values comparable to established chemotherapeutics .

- Thrombolytic Activity Assessment : In vitro experiments demonstrated that certain synthesized derivatives could effectively lyse blood clots, suggesting their potential use in treating thrombotic disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.